molecular formula C21H25IN4O3 B14229572 Glycyl-L-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide CAS No. 824406-68-0

Glycyl-L-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide

Cat. No.: B14229572
CAS No.: 824406-68-0
M. Wt: 508.4 g/mol
InChI Key: FRKBVQFHYZJUOQ-KBXCAEBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycyl-L-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide is a synthetic compound with a complex structure It is composed of a glycyl group, an alanyl group, and a phenylalaninamide group, with an iodine atom attached to the phenyl ring

Preparation Methods

The synthesis of Glycyl-L-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide involves multiple steps. The general synthetic route includes the following steps:

    Formation of Glycyl-L-alanine: This can be achieved through the reaction of glycine with L-alanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Introduction of the Iodophenyl Group: The iodophenyl group can be introduced through an iodination reaction using iodine and a suitable oxidizing agent.

    Coupling with D-phenylalaninamide: The final step involves coupling the iodinated intermediate with D-phenylalaninamide using a coupling reagent like DCC or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst.

Industrial production methods for this compound would likely involve optimization of these steps to increase yield and purity, as well as scaling up the reactions to accommodate larger quantities.

Chemical Reactions Analysis

Glycyl-L-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The iodophenyl group can undergo substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or methanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Glycyl-L-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving protein interactions and enzyme activity, due to its peptide-like structure.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Glycyl-L-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Glycyl-L-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide can be compared with other similar compounds such as:

    Glycyl-L-phenylalanine: Similar in structure but lacks the iodophenyl group, leading to different chemical properties and reactivity.

    Glycyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide: Similar structure but with an L-phenylalaninamide group instead of a D-phenylalaninamide group, which can affect its biological activity and interactions.

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

CAS No.

824406-68-0

Molecular Formula

C21H25IN4O3

Molecular Weight

508.4 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-N-[(2-iodophenyl)methyl]-3-phenylpropanamide

InChI

InChI=1S/C21H25IN4O3/c1-14(25-19(27)12-23)20(28)26-18(11-15-7-3-2-4-8-15)21(29)24-13-16-9-5-6-10-17(16)22/h2-10,14,18H,11-13,23H2,1H3,(H,24,29)(H,25,27)(H,26,28)/t14-,18+/m0/s1

InChI Key

FRKBVQFHYZJUOQ-KBXCAEBGSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2I)NC(=O)CN

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2I)NC(=O)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.